5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
The compound contains several functional groups including a benzofuran ring, a pyrimidine ring, an amide group, a thioether group, and a methoxy group. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Pyrimidine is a six-membered ring with two nitrogen atoms. The amide group (-CONH2) is a combination of a carbonyl group (C=O) and an amine group (NH2). The thioether group is similar to an ether group, but with a sulfur atom instead of oxygen. The methoxy group (-OCH3) consists of a methyl group attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and pyrimidine rings are likely to contribute to the rigidity of the molecule, while the other functional groups may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The thioether group might be oxidized to a sulfoxide or a sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S/c1-3-12-34-24-26-13-17(25)20(29-24)22(30)28-19-16-6-4-5-7-18(16)33-21(19)23(31)27-14-8-10-15(32-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUJWMKVLSMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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